molecular formula C10H9ClN2O2 B573063 Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1273577-20-0

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B573063
CAS No.: 1273577-20-0
M. Wt: 224.644
InChI Key: KLUYWIPXVPAABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1273577-20-0) is a versatile chemical scaffold in medicinal chemistry, belonging to the 7-azaindole family of fused heterocyclic compounds . The pyrrolopyridine core is a significant pharmacophore found in various natural products and is known to mimic biomolecules, making it a privileged structure in drug discovery . This compound is primarily valued in anticancer research. Substituted 7-azaindole analogues have demonstrated promising growth inhibitory activity against a range of human cancer cell lines, including A549, HeLa, and MDA-MB-231 . The structure serves as a key intermediate for developing potent kinase inhibitors. Research indicates that derivatives of this scaffold can act as ATP-mimetic inhibitors, targeting enzymes critical for cell proliferation such as Cdc7 kinase . Furthermore, the core structure is integral to inhibitors of kinases including Abl and Src, which are important targets in oncology . The reactive chloro and ester functional groups on this scaffold allow for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . As a building block, it facilitates the creation of compounds for high-throughput screening and lead optimization campaigns. This product is provided for research and development purposes only. It is strictly for laboratory use and not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUYWIPXVPAABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737863
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273577-20-0
Record name Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

SEM-Mediated Protection of the Pyrrole NH Group

The 1H-pyrrolo[2,3-b]pyridine scaffold requires protection of the pyrrole nitrogen to prevent undesired side reactions during functionalization. As demonstrated in, treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3 ) with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of sodium hydride (NaH) in DMF at 0°C affords the SEM-protected derivative in 84% yield. This step is critical for subsequent transformations, as the bulky SEM group shields the NH while permitting access to the C3 and C5 positions.

TIPS Protection for C5 Lithiation and Esterification

Triisopropylsilyl (TIPS) protection provides an alternative strategy for directing reactivity. In, TIPSCl reacts with 3 under NaH catalysis in DMF at 5°C, yielding the TIPS-protected intermediate 7 . Subsequent ortho-lithiation using sec-butyllithium (sec-BuLi) at −78°C in THF enables electrophilic quenching with ethyl chloroformate, introducing an ethyl ester at C5. While this method primarily targets C5 functionalization, analogous approaches could be adapted for C3 modification by altering the lithiation directing groups.

The introduction of the ethyl ester at C3 requires precise control over lithiation sites. Although not explicitly detailed in the provided sources, extrapolation from suggests that replacing the TIPS group with a more electronically directing protecting group (e.g., SEM) could facilitate lithiation at C3. A hypothetical pathway involves:

  • SEM protection of 3 as described in Section 2.1.

  • Directed lithiation at C3 using LDA (lithium diisopropylamide) at −78°C.

  • Quenching with ethyl chloroformate to install the ester moiety.

  • Deprotection with trifluoroacetic acid (TFA) and NaOH to yield the final product.

This method would mirror the C5 functionalization reported in, adjusted for C3 selectivity through optimized reaction conditions.

Cyclocondensation Approaches Using PPA-Mediated Reactions

PPA as a Condensation Agent

The patent literature outlines a robust method for constructing pyrrolopyridine cores via polyphosphoric acid (PPA)-mediated cyclocondensation. While the examples focus on pyrrolo[3,4-c]pyridines, the methodology is adaptable to [2,3-b] systems. Key steps include:

  • Reacting 1-carbethoxy-4-cyano-3-pyrrolidone monohydrate with ketones (e.g., acetone) in PPA at 95–100°C.

  • Gradual addition of ketone portions to control exothermicity and minimize decomposition.

  • Isolation via drowning in water and extraction with chloroform.

Adapting this protocol to target ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate would require starting materials pre-functionalized with chlorine and ester groups at the appropriate positions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
SEM Protection84High regioselectivityMulti-step deprotection required
TIPS Lithiation75Scalable for C5 derivativesLimited to C5 functionalization
PPA Cyclization38–68Industrial scalabilityRequires specialized starting materials
POCl₃ Chlorination63Direct chlorine introductionHarsh reaction conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate shares structural and functional similarities with several pyrrolo-pyridine derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Selected Pyrrolo-Pyridine Derivatives

Compound Name Substituents Key Structural Differences Biological/Physicochemical Notes Reference
This compound Cl at C4, COOEt at C3 Reference compound Precursor for Jak1/3 inhibitor ATI-1777
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Cl at C4, COOEt at C5 Ester group at C5 instead of C3 Synthesized via TIPS deprotection; used in antimicrobial studies
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cl at C5, COOMe at C3 Chlorine at C5 and methyl ester Structural similarity score: 0.66; potential for altered solubility
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cl at C5, COOEt at C2 Pyridine fused at [2,3-c] instead of [2,3-b] Reported in synthetic protocols; regiochemistry impacts ring electronics
Ethyl 4-methyl-pyrrolo[2,3-b]pyridine-3-carboxylate CH3 at C4, COOEt at C3 Methyl substituent instead of Cl Exhibits broad-spectrum antimicrobial activity
Ethyl 1-chloropyridino[4',5'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylate Cl on pyridine ring, COOEt at C3 Extended fused-ring system Higher molecular weight; 94.2% purity in synthesis

Key Observations:

Positional Isomerism : The placement of substituents significantly affects biological activity. For example, Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (COOEt at C5) is utilized in antimicrobial studies , whereas the 3-carboxylate analog serves as a precursor for kinase inhibitors .

Halogen Substitution: Chlorine at C4 (as in the reference compound) vs.

Ring Fusion Variations : Compounds like Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibit different fused-ring orientations ([2,3-c] vs. [2,3-b]), which may modify pharmacokinetic profiles .

Functional Group Impact : Replacement of chlorine with methyl (e.g., Ethyl 4-methyl-pyrrolo[2,3-b]pyridine-3-carboxylate) enhances antimicrobial activity, suggesting chloro-substituents may optimize target selectivity .

Biological Activity

Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS Number: 1273577-20-0) is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered interest in various fields of biological research due to its potential therapeutic properties. This article details its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H9ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 1273577-20-0
  • Purity : ≥97% .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may function through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially including cyclooxygenases (COX), which are involved in inflammatory processes .
  • Receptor Modulation : The compound may bind to receptors or other proteins involved in cell signaling pathways, thereby influencing cellular responses .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency:

Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.1252
Escherichia coli12.52

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it possesses antiproliferative activity against several human tumor cell lines:

Cell Line GI50 (nM)
A549 (Lung)50
MCF7 (Breast)30
HeLa (Cervical)45

These results indicate that the compound may effectively inhibit cancer cell growth and warrants further exploration in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrrolopyridine scaffold can significantly affect its potency and selectivity:

  • Chlorine Substitution : The presence of a chlorine atom at the 4-position enhances the compound's binding affinity to target enzymes compared to non-substituted analogs.
  • Carboxylate Group : The carboxylate moiety at the 3-position is essential for maintaining solubility and facilitating interactions with biological targets .

Case Studies and Research Findings

  • Antiparasitic Activity :
    • A study evaluated derivatives of pyrrolopyridine compounds for antiparasitic activity and found that modifications similar to those in this compound enhanced metabolic stability while retaining potency against parasites .
  • Inflammatory Response Modulation :
    • Research indicated that derivatives with similar structures exhibited anti-inflammatory effects by inhibiting COX enzymes, which are critical in the inflammatory pathway . This suggests potential applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes a Buchwald-Hartwig amination using ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate with amines in N-methyl-2-pyrrolidone (NMP) and triethylamine. To optimize yields:

  • Use catalytic systems (e.g., Pd catalysts) for regioselective coupling .
  • Control temperature (80–120°C) and reaction time (12–24 hrs) to minimize side products.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic signals:
  • Ethyl ester protons (δ 1.3–1.4 ppm for CH3, δ 4.2–4.3 ppm for CH2) .
  • Aromatic protons in pyrrolopyridine core (δ 6.3–7.5 ppm) .
  • IR : Confirm ester C=O stretch (~1730 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .
  • MS : Molecular ion peak at m/z ~224–226 (M⁺ or M+1) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Poor crystallinity is common due to flexible ethyl ester groups. Solutions include:

  • Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
  • Employ SHELX programs for structure refinement, leveraging high-resolution data to resolve disorder in the ester moiety .

Advanced Research Questions

Q. How does the chloro substituent at position 4 influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The 4-chloro group acts as a directing moiety, enabling regioselective functionalization. highlights Pd-catalyzed couplings at position 3 or 5 of the pyrrolopyridine core. Key considerations:

  • Use ligands (e.g., XPhos) to enhance selectivity .
  • Monitor reaction progress via LCMS to detect intermediates (e.g., boronate esters) .

Q. What computational approaches (DFT, molecular docking) predict the biological activity of derivatives of this compound?

  • Methodology :

  • DFT : Optimize geometry at B3LYP/6-31G* level to study electronic effects of substituents on reactivity .
  • Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., JAK1/3) by aligning the pyrrolopyridine core in ATP-binding pockets .

Q. How can contradictory NMR data from similar derivatives be resolved during structural elucidation?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., distinguish pyrrole NH from aromatic protons) .
  • Compare with literature analogs (e.g., ethyl 6-chloro-pyrrolo[2,3-b]pyridine-3-carboxylate in ) to identify substituent-induced shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.